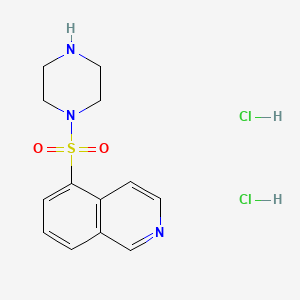

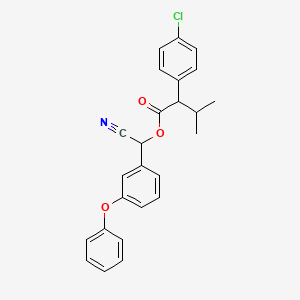

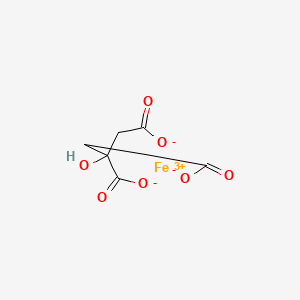

![molecular formula C19H10N2O B1672663 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 172922-91-7](/img/structure/B1672663.png)

Indolo[3,2-b]carbazole-6-carbaldehyde

Vue d'ensemble

Description

Indolo[3,2-b]carbazole-6-carbaldehyde is a compound that presents a π-skeleton with a remarkable electronic structure and interesting potential applications . It has been associated with ambiguity and controversy .

Synthesis Analysis

The synthesis of new derivatives of indolo[3,2-b]carbazole has enabled a comprehensive study on its remarkable electronic structure . This work has also led to the development of a new n-type organic semiconductor for solution-processed organic field effect transistors .Molecular Structure Analysis

Experimental and computational studies show that indolo[3,2-b]carbazole has a largely localized p-benzoquinonediimine moiety and significant antiaromaticity . When substituted with (4-silylethynyl)phenyl groups, the indolo[3,2-b]carbazole exhibits one-dimensional π–π stacking .Chemical Reactions Analysis

The syntheses of new derivatives of indolo[3,2-b]carbazole have enabled a comprehensive study on the remarkable electronic structure of indolo[3,2-b]carbazole . This work has also led to the development of a new n-type organic semiconductor for solution-processed organic field effect transistors .Physical And Chemical Properties Analysis

Indolo[3,2-b]carbazole-6-carbaldehyde has a molecular weight of 282.3 g/mol . It has a topological polar surface area of 41.8 Ų and a heavy atom count of 22 . The compound has a complexity of 967 .Applications De Recherche Scientifique

OLED and OFET Devices

Indolo[3,2-b]carbazole derivatives are used as hole transporting , charge injection , host , and electroluminescent materials for OLED (Organic Light Emitting Diodes) and OFET (Organic Field-Effect Transistors) devices due to their electron-donating nature. These derivatives help in creating semiconducting materials with low HOMO (Highest Occupied Molecular Orbital) levels and large band gaps, which are essential for efficient electronic devices .

Semiconducting Materials

The semiconducting properties of Indolo[3,2-b]carbazole derivatives make them suitable for use in electronic devices. They have relatively low HOMO levels and large band gaps, which are beneficial for creating stable and efficient semiconductors .

Organic Solar Cells (OSCs)

Indolo[3,2-b]carbazole-based non-fullerene acceptors have been designed and synthesized for use in OSCs. The performance of these acceptors in OSCs can be significantly influenced by molecular engineering on the terminal end groups .

Aryl Hydrocarbon Receptor Binding

6-Formylindolo[3,2-b]carbazole (FICZ) has an extremely high affinity for binding to the aryl hydrocarbon receptor (AHR), a protein involved in regulating biological responses to environmental contaminants .

Polymer Synthesis

Indolo[3,2-b]carbazole-based copolyarylenes have been synthesized for various applications. These polymers are created using Suzuki polycondensation and have potential uses in creating new materials with desirable properties .

Mécanisme D'action

Target of Action

Indolo[3,2-b]carbazole-6-carbaldehyde, also known as FICZ, is a potent agonist of the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor that plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

FICZ interacts with its primary target, the AhR, leading to a conformational change that exposes a nuclear localization sequence . This allows the AhR to dissociate from the chaperone complex and translocate into the nucleus . Once inside the nucleus, the AhR heterodimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). The resulting complex binds to response elements (AHREs) in the promoter regions of target genes, where it recruits transcription cofactors and proteins that remodel chromatin, promoting gene transcription .

Biochemical Pathways

The interaction of FICZ with AhR leads to the induction of cytochrome P4501A1 (CYP1A1) activity . This results in oxidative stress and the activation of apoptosis via a mitochondrial-dependent pathway . The modulation of CYP1A1 activity by FICZ has a significant impact on various biochemical pathways, including those involved in xenobiotic metabolism .

Pharmacokinetics

It is known that ficz is soluble in dmso (up to 10 mg/ml), which may influence its absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

FICZ has been shown to have a concentration-dependent effect on cell growth. At low concentrations, FICZ stimulates cell growth, while at high concentrations, it inhibits cell growth . Furthermore, FICZ treatment increases the transcript expression of CYP1A1 in a dose-dependent manner . The activation of AhR by FICZ also leads to the downregulation of the receptor through the ubiquitin/proteasome degradation pathway .

Action Environment

The action, efficacy, and stability of FICZ can be influenced by various environmental factors. For instance, FICZ has good thermal, chemical, and environmental stability, which can affect its interaction with AhR . Additionally, the acidic environment of the stomach can influence the formation of FICZ after the intake of indole-3-carbinol (I3C), a compound found in Brassica family vegetables

Safety and Hazards

As per the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The development of new derivatives of indolo[3,2-b]carbazole has led to a comprehensive study on its remarkable electronic structure . This work has also led to the development of a new n-type organic semiconductor for solution-processed organic field effect transistors . This suggests potential future directions in the development of new semiconductors.

Propriétés

IUPAC Name |

indolo[3,2-b]carbazole-12-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWFDHQTFRXSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=C4C(=C5C=CC=CC5=N4)C(=C3N=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolo[3,2-b]carbazole-6-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

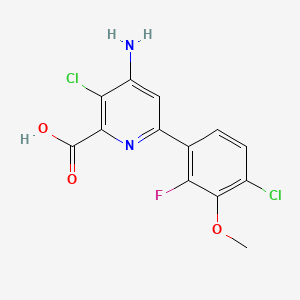

![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)

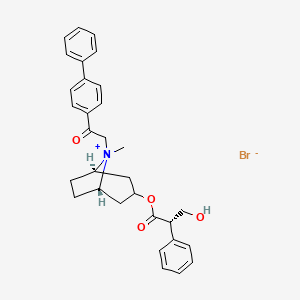

![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)